molecular formula C11H10FNO B12857087 2-(2-fluoro-4-methoxyphenyl)-1H-pyrrole

2-(2-fluoro-4-methoxyphenyl)-1H-pyrrole

Katalognummer: B12857087
Molekulargewicht: 191.20 g/mol
InChI-Schlüssel: LREGVZZIBINVFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-fluoro-4-methoxyphenyl)-1H-pyrrole is a chemical compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to the phenyl ring, which is further connected to the pyrrole ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoro-4-methoxyphenyl)-1H-pyrrole typically involves the reaction of 2-fluoro-4-methoxyphenylboronic acid with a suitable pyrrole precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which is performed under palladium catalysis in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for achieving high efficiency in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-fluoro-4-methoxyphenyl)-1H-pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various substituted pyrrole derivatives .

Wissenschaftliche Forschungsanwendungen

2-(2-fluoro-4-methoxyphenyl)-1H-pyrrole has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(2-fluoro-4-methoxyphenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-fluoro-4-methoxyphenylboronic acid
  • 2-fluoro-4-methoxybenzeneboronic acid
  • 4-borono-3-fluoroanisole

Uniqueness

2-(2-fluoro-4-methoxyphenyl)-1H-pyrrole is unique due to its specific structural features, such as the combination of a fluorine atom and a methoxy group on the phenyl ring, which is connected to the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C11H10FNO

Molekulargewicht

191.20 g/mol

IUPAC-Name

2-(2-fluoro-4-methoxyphenyl)-1H-pyrrole

InChI

InChI=1S/C11H10FNO/c1-14-8-4-5-9(10(12)7-8)11-3-2-6-13-11/h2-7,13H,1H3

InChI-Schlüssel

LREGVZZIBINVFG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)C2=CC=CN2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.